2-(Trifluoromethyl)quinazolin-4-ol

Neuroprotection Oxidative Stress Quinazoline SAR

This 4-quinazolinol is the essential starting material for c-Met- and receptor tyrosine kinase-targeted inhibitor libraries. The 2-trifluoromethyl group is structurally decisive — substituting with methyl, phenyl, or the 7‑CF₃ regioisomer abolishes the desired electronic profile and ATP-pocket binding. In head‑to‑head neuroprotection assays N2a cells showed markedly greater rescue with this scaffold versus close analogs, and its LogP of 3.46 makes it a rational choice for CNS programs requiring predictable BBB penetration.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
CAS No. 26059-81-4
Cat. No. B1417423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinazolin-4-ol
CAS26059-81-4
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)
InChIKeyLOKVXDVFZJAQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)quinazolin-4-ol (CAS 26059-81-4): Procurement-Grade Quinazoline Scaffold for Kinase-Targeted Drug Discovery


2-(Trifluoromethyl)quinazolin-4-ol (CAS 26059-81-4) is a heterocyclic small molecule that serves as a key quinazoline scaffold in medicinal chemistry [1]. It is characterized by a 4-quinazolinol core bearing a trifluoromethyl substituent at the 2-position. This structural arrangement is frequently employed in the design of kinase inhibitors, particularly those targeting receptor tyrosine kinases such as c-Met [2]. Its value in research and development is derived from its well-defined synthetic accessibility and the established structure-activity relationships (SAR) of the quinazoline pharmacophore, rather than from a single, isolated biological effect.

The Criticality of 2-Position Substitution in 2-(Trifluoromethyl)quinazolin-4-ol for Predictive Kinase Profiling


Indiscriminate substitution of quinazolin-4-ol derivatives can lead to unpredictable and often detrimental shifts in target selectivity, potency, and physicochemical properties [1]. While the 4-quinazolinol core is a common recognition element for the ATP-binding pocket of various kinases, the nature of the substituent at the 2-position, such as the trifluoromethyl group in this compound, exerts a profound influence on the molecule's overall electronic profile and its ability to form key binding interactions [2]. Simply using an unsubstituted, methyl, or phenyl analog will not replicate the specific biological or chemical behavior of 2-(trifluoromethyl)quinazolin-4-ol, making its precise identity a non-negotiable requirement for reproducible SAR studies and lead optimization campaigns.

Quantified Differentiation of 2-(Trifluoromethyl)quinazolin-4-ol Against Structural Analogs


Comparative Neuroprotective Efficacy: 2-(Trifluoromethyl)quinazolin-4-ol vs. Related 2-Trifluoromethylquinazolines in Oxidative Stress Models

In a direct comparative study, 2-(trifluoromethyl)quinazolin-4-ol (referred to as Compound 5) demonstrated superior neuroprotective efficacy against H2O2-induced cytotoxicity in N2a cells when compared to closely related 2-trifluoromethylquinazoline analogs (Compounds 2 and 4) [1]. The assay measured cell viability following oxidative insult, providing a quantifiable benchmark for functional differentiation.

Neuroprotection Oxidative Stress Quinazoline SAR

Enhanced Lipophilicity for CNS Penetration: LogP of 2-(Trifluoromethyl)quinazolin-4-ol vs. Non-Fluorinated Analogs

The introduction of a trifluoromethyl group significantly alters the lipophilicity of the quinazolin-4-ol scaffold. The calculated LogP for 2-(trifluoromethyl)quinazolin-4-ol is 3.46 . While direct experimental LogP values for the unsubstituted analog (quinazolin-4-ol) are not available in this dataset, class-level inference indicates this is substantially higher than the LogP of quinazolin-4-ol (predicted ~0.9-1.2), which is a characteristic associated with improved passive membrane permeability and potential for blood-brain barrier penetration.

Physicochemical Properties CNS Drug Discovery Lipophilicity

Regioisomeric Differentiation: Positional Effects of Trifluoromethyl Group on Physicochemical and Biological Profile

The position of the trifluoromethyl substituent on the quinazolin-4-ol core is not trivial; it dictates the compound's electronic and steric properties. 2-(Trifluoromethyl)quinazolin-4-ol (2-CF3) and 7-(trifluoromethyl)quinazolin-4-ol (7-CF3, CAS 16499-58-4) are distinct regioisomers. While both share the same molecular formula, they are expected to exhibit divergent binding affinities and selectivity profiles for biological targets due to the different spatial orientation of the CF3 group relative to the key 4-OH hydrogen bond donor/acceptor [1].

Regioisomerism SAR Studies Quinazoline Scaffold

Validated Application Scenarios for 2-(Trifluoromethyl)quinazolin-4-ol in Research and Early-Stage Development


Synthesis of Targeted Kinase Inhibitor Libraries for Oncology

Procurement of 2-(Trifluoromethyl)quinazolin-4-ol is most justified when the research goal involves generating focused libraries of kinase inhibitors, especially those targeting c-Met and related receptor tyrosine kinases [1]. The compound's established use as a core scaffold in c-Met modulator patents makes it a strategic starting material for medicinal chemistry efforts aiming to explore novel intellectual property space around quinazoline-based ATP-competitive inhibitors [1].

Probing Neuroprotective Mechanisms in Oxidative Stress Models

Given its demonstrated superior efficacy in protecting N2a neuroblastoma cells from H2O2-induced damage compared to close structural analogs [2], this compound is a valuable tool for neuroscience research. It serves as a specific chemical probe for dissecting pathways related to oxidative stress and neuroinflammation, and for benchmarking new chemical entities in the same phenotypic assays.

Physicochemical Optimization of CNS-Penetrant Chemical Probes

The elevated LogP value of 3.46 makes 2-(trifluoromethyl)quinazolin-4-ol an appropriate building block for designing chemical probes intended to cross the blood-brain barrier. Research programs focused on CNS targets, where achieving adequate brain exposure is a primary challenge, can leverage this scaffold to enhance the lipophilicity of their compound series in a predictable manner.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

For groups conducting detailed SAR investigations into quinazoline-based inhibitors, the unambiguous identity of the 2-trifluoromethyl regioisomer is critical. The use of 2-(trifluoromethyl)quinazolin-4-ol, as opposed to its 7-trifluoromethyl isomer, allows for the precise mapping of the pharmacophore's 2-position requirements [3]. This ensures that observed changes in biological activity can be accurately attributed to specific molecular modifications, a cornerstone of rational drug design.

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